molecular formula C22H25N3O4S2 B2441895 Ethyl 2-[({[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 1252900-21-2

Ethyl 2-[({[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2441895
CAS RN: 1252900-21-2
M. Wt: 459.58
InChI Key: FCGWNRDMVGXFDA-UHFFFAOYSA-N
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Description

“Ethyl 2-[({[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate” is a chemical compound . It contains a total of 58 bonds, including 33 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 4 double bonds, and 11 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .


Synthesis Analysis

The synthesis of similar compounds involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH . When acylated with carboxylic anhydrides or acid chlorides, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-2-yl group, which is a fused heterocyclic system . It also contains an acetyl group and an amino group attached to a benzoate group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclization reactions . For instance, when 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Synthesis of α-Fluoro Esters

Research demonstrates methodologies for the cleavage of π-deficient heterocyclic sulfones, leading to the synthesis of α-fluoro esters. A study by Wnuk et al. (1996) outlines a mild methodology for the removal of the synthetically useful sulfone moiety, using tributylstannane and azobis(2-methyl-2-propanitrile) (AIBN) in benzene at reflux. This process facilitates the hydrogenolysis of ethyl 2-(pyrimidin-2-ylsulfonyl)hexanoate, yielding ethyl hexanoate and providing access to α-deuterium-labeled esters through the substitution of Bu3SnD for Bu3SnH (Wnuk, Rios, Khan, & Hsu, 1996).

Heterocyclic System Synthesis

Another significant application is the synthesis of heterocyclic systems, such as the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, utilizing methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate. This method, detailed by Selič, Grdadolnik, & Stanovnik (1997), involves multi-step reactions starting from acetoacetic esters to produce N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones through the removal of N-protecting groups by various methods (Selič, Grdadolnik, & Stanovnik, 1997).

Antimicrobial Agent Development

Further, the synthesis and characterization of new quinazolines as potential antimicrobial agents represent another area of research application. Desai, Shihora, & Moradia (2007) synthesized compounds like Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, exhibiting promising antibacterial and antifungal activities against several pathogens, including Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Pyrido[2,3-d]pyrimidines, a class of compounds with a similar structure, have been studied for their wide range of biological activity , suggesting potential areas of exploration for this compound.

properties

IUPAC Name

ethyl 2-[[2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-4-29-21(28)15-7-5-6-8-16(15)23-18(26)13-31-22-24-17-10-12-30-19(17)20(27)25(22)11-9-14(2)3/h5-8,10,12,14H,4,9,11,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGWNRDMVGXFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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